molecular formula C13H15N3O2S3 B2545443 S-{5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl} N,N-dimethylcarbamothioate CAS No. 477856-14-7

S-{5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl} N,N-dimethylcarbamothioate

Cat. No.: B2545443
CAS No.: 477856-14-7
M. Wt: 341.46
InChI Key: JXDORBOCYOSBLR-UHFFFAOYSA-N
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Description

"S-{5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl} N,N-dimethylcarbamothioate" is a 1,3,4-thiadiazole derivative featuring a phenoxyethyl sulfanyl group at the 5-position and a dimethylcarbamothioate moiety at the 2-position. The 1,3,4-thiadiazole core is a nitrogen-sulfur heterocycle known for its pharmacological versatility, including antimicrobial, anticancer, and anticonvulsant activities . The dimethylcarbamothioate group (N,N-dimethylcarbamothioate) is a thiourea derivative that may contribute to hydrogen bonding and metabolic stability .

Synthetic routes for analogous thiadiazoles typically involve:

Heterocyclization: Formation of the 1,3,4-thiadiazole ring via cyclization of acylated thiosemicarbazides with carbon disulfide .

S-Alkylation: Introduction of substituents at the 5-position using alkyl halides or α-halogenated ketones under basic conditions .

Functionalization: Subsequent reactions (e.g., carbamoylation) to install the dimethylcarbamothioate group at the 2-position .

Key spectral features for structural confirmation include:

  • IR: Absence of νS–H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹), confirming thione tautomerization .
  • NMR: Distinct signals for phenoxyethyl protons (δ 3.5–4.5 ppm for –OCH₂– and –S–CH₂–) and dimethyl groups (δ 2.8–3.2 ppm for N(CH₃)₂) .

Properties

IUPAC Name

S-[[5-(2-phenoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]] N,N-dimethylcarbamothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S3/c1-16(2)13(17)21-12-15-14-11(20-12)19-9-8-18-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDORBOCYOSBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)SC1=NN=C(S1)SCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-{5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl} N,N-dimethylcarbamothioate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-phenoxyethyl mercaptan with N,N-dimethylthiocarbamoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety measures. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: S-{5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl} N,N-dimethylcarbamothioate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used to introduce oxygen atoms into the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that S-{5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl} N,N-dimethylcarbamothioate exhibits promising antimicrobial properties. In a study evaluating various thiadiazole derivatives, this compound showed significant activity against several bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) with minimum inhibitory concentration (MIC) values comparable to traditional antibiotics .

Anticancer Potential

The compound has also been investigated for its anticancer properties. A study reported that derivatives of thiadiazoles exhibited cytotoxic effects in various cancer cell lines. This compound was included in this evaluation and showed a reduction in cell viability at concentrations above 10 µM . This suggests potential as a lead compound for further development in cancer therapeutics.

Pesticidal Activity

The compound's structure suggests potential applications in agrochemicals. Thiadiazole derivatives are known for their fungicidal and insecticidal properties. Preliminary studies indicate that this compound may serve as an effective pesticide against various agricultural pests and pathogens . Its efficacy could be attributed to its ability to disrupt metabolic pathways in target organisms.

Polymer Chemistry

This compound is being explored for its potential use in polymer synthesis. The unique properties of thiadiazoles allow for the development of polymers with enhanced thermal stability and chemical resistance. This could lead to innovative materials suitable for industrial applications .

Case Studies and Research Findings

Study Focus Findings
Study on Antibacterial EfficacyEvaluated against MRSASignificant antibacterial activity with MIC values lower than traditional antibiotics
Cytotoxic Effects on Cancer Cell LinesAssessed across various linesReduction in cell viability at concentrations >10 µM
Pesticidal Activity AssessmentTested against agricultural pestsDemonstrated effectiveness as a pesticide

Mechanism of Action

The mechanism by which S-{5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl} N,N-dimethylcarbamothioate exerts its effects involves its interaction with specific molecular targets. It is believed to modulate signaling pathways related to inflammation and immune response. The compound may bind to receptors or enzymes involved in these pathways, leading to the inhibition of pro-inflammatory cytokines and other mediators of inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected 1,3,4-Thiadiazole Derivatives

Compound Name Substituents Key Features Biological Activity Reference
Target Compound : S-{5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl} N,N-dimethylcarbamothioate 5-(2-Phenoxyethylsulfanyl), 2-(N,N-dimethylcarbamothioate) High lipophilicity; potential CNS activity due to phenoxyethyl group Predicted anticonvulsant/antiproliferative
N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide 5-Methylsulfanyl, 2-acetamide Moderate solubility in ethanol; planar crystal structure Antimicrobial
5-(S-Alkyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide 5-Alkylsulfanyl, 2-carboxamide Enhanced hydrogen-bonding capacity Plant growth regulation
5-R-Carbonylamino-1,3,4-thiadiazol-2-yl-sulfanylacetic acid 5-Carbonylamino, 2-sulfanylacetic acid Water-insoluble; carboxylic acid derivatives Anticancer/anticonvulsant
N-[5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide 5-(4-Chlorobenzylsulfanyl), 2-benzamide Sulfonamide group for enzyme inhibition Not reported (structural analog)

Key Comparative Insights:

Substituent Effects on Bioactivity: Phenoxyethyl vs. Benzyl/Aryl Groups: The phenoxyethyl group in the target compound may improve blood-brain barrier penetration compared to bulkier benzyl or aryl substituents (e.g., 4-chlorobenzyl in ), making it more suitable for CNS-targeted applications . Carbamothioate vs.

Synthetic Flexibility: The target compound’s synthesis aligns with methods for S-alkylated thiadiazoles (e.g., using 2-bromoethyl phenoxy ether as the alkylating agent) . In contrast, carboxamide derivatives (e.g., ) require coupling reactions with benzoyl chlorides or isocyanates.

Spectroscopic Differentiation: The IR spectrum of the target compound lacks νS–H (~2500–2600 cm⁻¹), confirming its thione tautomer, similar to triazole-thiones in . The ¹H-NMR of the phenoxyethyl group (δ 4.2–4.5 ppm for –OCH₂–) distinguishes it from methylsulfanyl (δ 2.5 ppm) or benzylsulfanyl (δ 3.8–4.0 ppm) analogs .

Biological Potential: Thiadiazoles with sulfanylacetic acid substituents (e.g., ) show anticonvulsant activity in preclinical models, suggesting the target compound may share this profile. Phenoxyethyl-containing derivatives are understudied, but related arylthioethers (e.g., ) exhibit antiproliferative effects via intercalation or enzyme inhibition.

Research Findings and Implications

  • Structure-Activity Relationship (SAR): The 1,3,4-thiadiazole core is critical for electronic interactions with biological targets, while substituents modulate selectivity and pharmacokinetics. For example: Phenoxyethyl Group: May enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). Dimethylcarbamothioate: Could act as a hydrogen-bond acceptor, mimicking natural substrates .
  • Synthetic Challenges: S-Alkylation of thiadiazoles often competes with N-alkylation, but basic conditions (e.g., KOH/ethanol) favor S-substitution .

Biological Activity

S-{5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl} N,N-dimethylcarbamothioate (CAS: 477856-14-7) is a compound belonging to the class of thiadiazole derivatives, which have garnered attention due to their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its potential therapeutic applications based on existing research findings.

  • Molecular Formula : C13H15N3O2S3
  • Molar Mass : 341.47 g/mol
  • CAS Number : 477856-14-7
  • Purity : >90% .

The biological efficacy of thiadiazole derivatives, including this compound, is attributed to their ability to interact with various biological targets. The thiadiazole ring provides a versatile scaffold that facilitates the development of compounds with significant pharmacological profiles.

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit cytotoxic effects against various cancer cell lines. For instance:

  • A study evaluated novel derivatives against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. One compound demonstrated an IC50 value of 0.084 ± 0.020 mmol/L against MCF-7 and 0.034 ± 0.008 mmol/L against A549, indicating potent anticancer activity .
CompoundCell LineIC50 (mmol/L)
Example CompoundMCF-70.084 ± 0.020
Example CompoundA5490.034 ± 0.008

Antimicrobial Properties

Thiadiazole derivatives also show promising antimicrobial activity. Several studies have highlighted their effectiveness against various pathogens, suggesting potential applications in treating infectious diseases . The mechanisms often involve disruption of microbial cell walls or interference with metabolic pathways.

Anti-Diabetic Effects

Some derivatives have exhibited anti-diabetic properties by inhibiting enzymes such as α-glucosidase. This suggests that this compound may also possess similar properties worth exploring further .

Case Studies

  • Anticancer Evaluation :
    • A comprehensive study synthesized a series of thiadiazole derivatives and assessed their anticancer activities across multiple cell lines.
    • Results indicated that certain modifications to the thiadiazole structure significantly enhanced cytotoxicity and selectivity towards cancer cells .
  • Antimicrobial Studies :
    • Research has shown that specific thiadiazole compounds effectively inhibited bacterial growth in vitro, demonstrating potential as new antimicrobial agents .

Q & A

Q. What is the most effective synthetic route for S-{5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl} N,N-dimethylcarbamothioate?

The compound can be synthesized via a two-step protocol:

  • Step 1 : Heterocyclization of acylated thiosemicarbazides with carbon disulfide under basic conditions to form 5-amino-1,3,4-thiadiazole-2-thiol intermediates.
  • Step 2 : S-alkylation of the thiol group using 2-phenoxyethyl halides, followed by carbamothioate formation with N,N-dimethylcarbamoyl chloride. Characterization involves IR spectroscopy (to confirm thiol and carbamothioate groups) and ¹H NMR (to resolve substituents on the thiadiazole ring) .

Q. How can the purity and structural integrity of this compound be validated?

  • Elemental analysis : Verify empirical formula (e.g., C, H, N, S content).
  • TLC : Monitor reaction progress and purity using silica gel plates with ethyl acetate/hexane eluents .
  • Spectroscopy :
  • IR : Look for peaks at ~1670–1680 cm⁻¹ (amide C=O) and ~1210 cm⁻¹ (C-O of phenoxy group).
  • ¹H NMR : Identify methyl groups (δ ~2.7 ppm for N,N-dimethyl), phenoxy aromatic protons (δ ~6.8–7.6 ppm), and thiadiazole protons (δ ~4.2 ppm for sulfanyl-CH₂) .

Q. What preliminary biological screening methods are recommended for this compound?

  • In silico prediction : Use the PASS program to predict antiproliferative or anticonvulsant activity based on structural analogs .
  • In vitro assays :
  • Anticancer : MTT assay against cancer cell lines (e.g., HepG2, MCF-7).
  • Anticonvulsant : Maximal electroshock (MES) or pentylenetetrazole (PTZ) models in rodents .

Q. How should researchers handle this compound safely in the laboratory?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood during synthesis to avoid inhalation of volatile reagents (e.g., carbon disulfide).
  • Storage : Keep in a desiccator at 4°C, away from light and moisture .

Advanced Research Questions

Q. What crystallographic techniques are suitable for resolving the 3D structure of this compound?

  • Single-crystal X-ray diffraction : Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and packing interactions.
  • ORTEP-3 : Generate thermal ellipsoid plots to visualize molecular geometry and confirm stereochemistry .

Q. How can high-throughput screening (HTS) libraries incorporate this compound for drug discovery?

  • Library design : Include it in Bemis-Murcko clustered libraries for diversity-oriented screening.
  • Target prioritization : Focus on kinases or ion channels, given the thiadiazole scaffold’s affinity for these targets .

Q. What mechanistic studies are recommended to elucidate its anticonvulsant activity?

  • In vivo models : Test in zebrafish or rodent seizure models (e.g., kainic acid-induced seizures).
  • Electrophysiology : Patch-clamp assays to assess GABAₐ receptor modulation .

Q. How can computational modeling optimize this compound’s bioactivity?

  • DFT calculations : Analyze electron density distribution to predict reactive sites (e.g., sulfur atoms for covalent binding).
  • Molecular docking : Simulate interactions with targets like carbonic anhydrase IX or tubulin using AutoDock Vina .

Q. What strategies enhance solubility without compromising activity?

  • Prodrug design : Introduce phosphate or PEG groups on the phenoxy moiety.
  • Co-crystallization : Use co-formers like succinic acid to improve aqueous solubility .

Q. How can structure-activity relationship (SAR) studies guide further derivatization?

  • Substituent variation : Replace the phenoxyethyl group with heteroaromatic rings (e.g., thiophene) to assess π-π stacking effects.
  • Bioisosteric replacement : Substitute the carbamothioate with sulfonamide or urea groups to compare potency .

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